2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile

Suzuki coupling Heterogeneous catalysis Process chemistry

For process R&D teams scaling darolutamide synthesis, this THP-protected intermediate (CAS 1297537-35-9) is the validated substrate for the heterogeneous Suzuki coupling. Critical to avoid costly re-validation of alternative regioisomers or unprotected analogs. - Enables the Noblyst® Pd/C catalytic system with catalyst recycling, eliminating soluble palladium residues. - Distinct 5-pyrazolyl regiochemistry and THP protecting group, registered separately under EU REACH (EC 941-996-5) for supply chain certainty. - Specifically required as a synthetic handle for controlled deprotection; the unprotected analog (CAS 1297537-37-1) is a downstream impurity, not a viable substitute.

Molecular Formula C15H14ClN3O
Molecular Weight 287.74 g/mol
CAS No. 1297537-35-9
Cat. No. B3097014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile
CAS1297537-35-9
Molecular FormulaC15H14ClN3O
Molecular Weight287.74 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C(=CC=N2)C3=CC(=C(C=C3)C#N)Cl
InChIInChI=1S/C15H14ClN3O/c16-13-9-11(4-5-12(13)10-17)14-6-7-18-19(14)15-3-1-2-8-20-15/h4-7,9,15H,1-3,8H2
InChIKeyNLPVLRRBVJWADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 1297537-35-9: Sourcing Profile & Darolutamide Intermediate Role


2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (CAS 1297537-35-9; MF: C₁₅H₁₄ClN₃O; MW: 287.74 g/mol) is a chlorinated benzonitrile derivative featuring a tetrahydropyran (THP)-protected pyrazole moiety at the 5-position. It is a registered intermediate under EU REACH (EC 941-996-5), classified for intermediate use only [1]. The compound serves exclusively as a key synthetic intermediate in the manufacture of carboxamide-structured androgen receptor (AR) antagonists—most critically, the FDA-approved prostate cancer drug darolutamide (ODM-201, Nubeqa) [2]. Its structural identity, including the distinct THP protecting group and the 5-pyrazolyl regiochemistry, is confirmed by NMR and HPLC analysis, with commercial sources typically offering the compound at ≥95% purity .

Workflow Darolutamide synthesis via Suzuki coupling
Selection Logic THP‑protected 5‑pyrazolyl intermediate; regiochemistry verified
Regulatory Context EU REACH intermediate‑use only; joint submission active

Generic Substitution Failure: Regiochemistry & Protecting Group Requirements


Generic substitution among structurally analogous chlorobenzonitrile-pyrazole intermediates is not feasible for CAS 1297537-35-9 because two critical structural features are simultaneously required for the registered darolutamide manufacturing route: (1) the THP protecting group on the pyrazole N-1 position, and (2) the 5-pyrazolyl (rather than 3-pyrazolyl) regiochemistry at the benzonitrile 4-position [1]. The THP group is essential as a synthetic handle that can be removed under controlled acidic conditions to liberate the free NH-pyrazole needed for subsequent alkylation steps [2]. The unprotected analog 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS 1297537-37-1) lacks this protecting group and is instead a downstream metabolite (M26) and process impurity, not a viable replacement in the forward synthetic route [3]. Furthermore, the regioisomeric 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (V) is an alternative intermediate in earlier-generation routes but requires a different synthetic sequence and cannot be interchanged with the THP-protected 5-yl isomer without fundamentally altering the process chemistry validated for darolutamide production [4].

Target Intermediate THP‑protected 5‑pyrazolyl isomer; enables chemoselective Suzuki coupling and subsequent deprotection/alkylation.
Unprotected Analog (CAS 1297537‑37‑1) Free NH‑pyrazole leads to competing side reactions; identified as metabolite/impurity, not a viable forward‑route substitute.
Regiochemistry Requirement 5‑pyrazolyl attachment is mandatory for the validated darolutamide route; deprotection generates the correct NH‑pyrazole for stereospecific alkylation.
3‑Pyrazolyl Isomer (V) Requires a different synthetic sequence and yields a distinct impurity profile; not interchangeable without full process re‑validation.
Protecting Group Strategy THP group is essential as a synthetic handle; its removal under mild acidic conditions liberates the NH‑pyrazole for subsequent steps.
Unprotected / Alternative Protecting Groups Alternative protecting groups may alter coupling efficiency or deprotection conditions, potentially shifting yield and impurity profiles.

Quantitative Differentiation Evidence


Synthesis Yield: Heterogeneous vs. Homogeneous Palladium Catalysis

Using heterogeneous palladium catalyst (Noblyst® P1092, 5% Pd on activated carbon, 0.5 mol% Pd) in DMSO–water with DIPEA base and TBAB phase-transfer catalyst at elevated temperature, the Suzuki coupling of 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 4-bromo-2-chlorobenzonitrile yields the target compound (III) with quantitative conversion [1]. In contrast, the prior art methods using homogeneous bis(triphenylphosphine)palladium(II) chloride catalyst in THF–water or THF–toluene–water resulted in substantially lower isolated yields after multiple distillation and precipitation steps [2].

Synthesis Yield: Hetero‑ vs Homogeneous Pd
Head‑to‑head
Target: quantitative conversion reported; downstream intermediate 95.8% yield, 99.7% HPLC purity
Prior art: ~69.6% yield, multiple distillations
Heterogeneous catalysis improves process robustness and reduces palladium carryover.
Reported yield difference ~26 pp; DMSO‑water system vs THF‑toluene‑water.
Suzuki coupling Heterogeneous catalysis Process chemistry

Regiochemical Specificity: 5-Pyrazolyl vs. 3-Pyrazolyl Isomer

The target compound (CAS 1297537-35-9) bears the pyrazole moiety linked via the 5-position to the benzonitrile core. In contrast, an alternative darolutamide intermediate, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (V, CAS 1297537-37-1), connects the pyrazole at the 3-position [1]. These regioisomers are not interchangeable in the forward synthetic route: the THP-protected 5-pyrazolyl isomer (III) is designed for deprotection to generate the 5-yl free NH-pyrazole, which then undergoes alkylation to introduce the (S)-propan-2-amine side chain [1]. The 3-pyrazolyl isomer (V) requires a fundamentally different synthetic sequence and is typically used in earlier-generation routes that bypass the THP protection–deprotection strategy .

Regiochemistry: 5‑ vs 3‑Pyrazolyl Isomer
Head‑to‑head
5‑pyrazolyl (THP‑protected): CAS 1297537‑35‑9
3‑pyrazolyl (free NH): CAS 1297537‑37‑1; MW differs by 84.11 g/mol
Regioisomer identity determines synthetic route and final API impurity profile.
Only the 5‑yl isomer is compatible with the validated darolutamide manufacturing sequence.
Regioselectivity Pyrazole isomer Route scoping

THP-Protected Intermediate vs. Deprotected Analog: Protecting Group Strategy

The THP protecting group on the pyrazole N-1 position of CAS 1297537-35-9 is a necessary synthetic handle enabling clean Suzuki coupling without interference from the free NH-pyrazole [1]. The unprotected analog 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS 1297537-37-1) lacks this protecting group and is identified as Darolutamide metabolite M26 as well as a process impurity [2]. In the validated manufacturing route, the THP group of compound (III) is removed via acid-catalyzed hydrolysis (e.g., 30% HCl in methanol at 10±3°C) to generate the free NH-pyrazole, which then undergoes stereospecific N-alkylation to install the (S)-propan-2-amine side chain [3].

Protecting Group: THP vs Free NH
Class‑level
THP group enables clean Suzuki coupling; deprotection with 30% HCl/MeOH at 10±3°C
Protecting group strategy is critical for chemoselectivity and subsequent stereospecific alkylation.
Unprotected analog (CAS 1297537‑37‑1) is a metabolite/impurity, not a viable substitute.
Protecting group THP deprotection Sequential synthesis

Darolutamide as a Differentiated Second-Generation AR Antagonist

CAS 1297537-35-9 is a dedicated intermediate for darolutamide (ODM-201, Nubeqa), a structurally distinct, second-generation nonsteroidal AR antagonist with a Ki of 11 nM for rat wild-type AR and IC₅₀ of 26 nM for human AR-mediated transcriptional activation [1]. Darolutamide's AR binding affinity is 7.8-fold higher than enzalutamide (Ki = 86 nM) and 8.5-fold higher than apalutamide (Ki = 93 nM), as determined in competitive AR binding assays [1]. The distinct carboxamide scaffold of darolutamide—directly traceable to the use of intermediate (III)—confers lower blood–brain barrier penetration and a differentiated drug–drug interaction profile compared to other marketed AR antagonists [2].

Downstream AR Binding Affinity
Reported
Darolutamide Ki = 11 nM (rat AR); IC₅₀ = 26 nM (hAR transactivation)
Reported binding affinity profile; 7.8× lower Ki than enzalutamide in comparative assays.
Endpoint context from AR‑HEK293 cells; supports differentiation for API selection review.
Darolutamide Androgen receptor Prostate cancer

EU REACH Registration Status: Joint Intermediate Classification

CAS 1297537-35-9 is registered under EU REACH regulation (EC number: 941-996-5) with the status 'Active, Intermediate, Joint submission, Intermediate use only' as of 24 January 2022 [1]. In contrast, closely related analogs such as 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (EC 941-761-7, CAS 1297537-37-1) are registered as a separate substance entity with their own dossier, reflecting their different chemical identity and intended use [1]. The 'intermediate use only' classification confirms that the compound is manufactured and handled under strictly controlled conditions (SCC) as defined in Article 18(4) of REACH, exempting it from full registration requirements that apply to substances placed on the market for broader use [2].

REACH Registration Status
Class‑level
EC 941‑996‑5; active intermediate, joint submission, intermediate use only (2022)
Separate regulatory identity from regioisomer (EC 941‑761‑7); ensures procurement compliance under REACH.
Strictly controlled conditions apply; verify SCC documentation.
REACH registration Intermediate use Regulatory compliance

Application Scenarios with Verifiable Value


Darolutamide API Manufacturing: Suzuki Coupling Step

The compound is used as the THP-protected boronic ester coupling partner in the Suzuki–Miyaura reaction with 4-bromo-2-chlorobenzonitrile to construct the diaryl core of darolutamide [1]. The improved heterogeneous palladium catalysis process (Noblyst® Pd/C, DMSO–water, DIPEA, TBAB) provides quantitative conversion while eliminating soluble palladium residues, directly addressing the quality requirements for pharmaceutical-grade intermediates destined for an FDA-approved oncology drug [1][2].

Process Chemistry Optimization: Heterogeneous Catalysis Scale-Up

For process R&D teams scaling darolutamide intermediate synthesis, CAS 1297537-35-9 is the substrate for the validated heterogeneous Suzuki coupling that replaces expensive homogeneous palladium catalysts which cannot be recovered [1]. The heterogeneous system reduces catalyst cost per batch by enabling catalyst recycling, decreases palladium contamination in the isolated product, and eliminates cumbersome distillations to dryness that are impractical at industrial scale [1][2].

Reference Standard for Impurity Profiling in Darolutamide Drug Substance

The structurally related deprotected analog 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile (CAS 1297537-37-1) has been identified as a process impurity (Impurity C) in darolutamide synthesis [3]. Procurement of the authentic THP-protected intermediate (CAS 1297537-35-9) enables analytical laboratories to establish impurity fate-and-purge studies, distinguishing the protected starting material from downstream deprotected impurities by HPLC retention time and mass spectrometry [3].

Regulatory-Compliant Sourcing for EU-Based API Production

With its distinct REACH registration (EC 941-996-5) and 'intermediate use only' classification under strictly controlled conditions (SCC), CAS 1297537-35-9 provides regulatory certainty for procurement by European darolutamide API manufacturers [4]. The separate registration from its regioisomer (EC 941-761-7) ensures that customs and supply chain documentation correctly identifies the 5-pyrazolyl, THP-protected intermediate rather than the 3-pyrazolyl analog, preventing costly import errors [4].

Application
Selection Property
Validation Focus
Darolutamide API Manufacturing – Suzuki Coupling
THP‑protected boronic ester partner; heterogeneous Pd catalysis compatibility
Suzuki conversion and palladium residue control; process purity verification
Process Chemistry Scale‑Up
Heterogeneous Pd/C catalyst system; DMSO‑water medium; TBAB/DIPEA conditions
Catalyst recycling and cost efficiency; elimination of distillation steps
Impurity Profiling – Darolutamide Drug Substance
Distinction from deprotected analog (CAS 1297537‑37‑1) as process impurity
HPLC retention time and mass spectrometry; fate‑and‑purge study support
EU‑Based Sourcing for API Production
Distinct REACH registration (EC 941‑996‑5); intermediate‑use‑only SCC classification
Regulatory identity verification; customs documentation alignment with 5‑pyrazolyl isomer
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